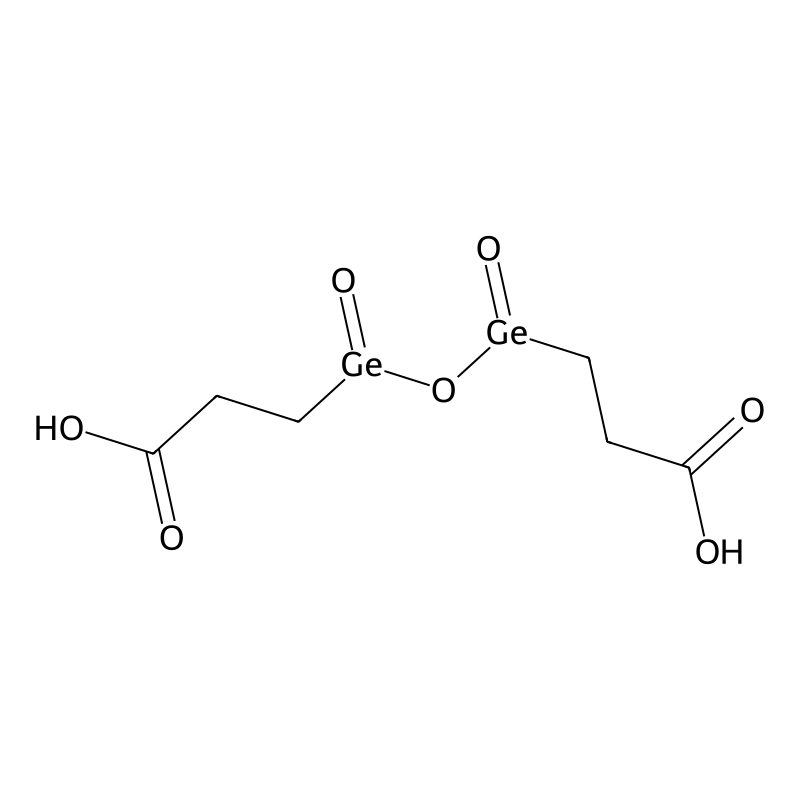Propagermanium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Propagermanium, also known as bis(2-carboxyethylgermanium) sesquioxide, is an organogermanium compound with the molecular formula and a molecular weight of approximately 339.42 g/mol. It was first synthesized in 1967 at the Asai Germanium Research Institute in Japan and is recognized for its water solubility and low toxicity profile in animal studies . The compound is characterized by its colorless crystalline form and exhibits a slightly acidic taste. Its melting point is reported to be around 270°C, and it remains stable across a wide pH range (2-12), particularly at physiological pH (7.4) .
Propagermanium undergoes hydrolysis in aqueous solutions, leading to the formation of 3-(trihydroxygermyl) propanoic acid. This reaction is significant as it contributes to the compound's biological activity, particularly its immunomodulatory effects . The compound can also interact with various biological molecules, potentially influencing pathways involved in immune responses and inflammation.
Research indicates that propagermanium possesses notable biological activities, including:
- Immunomodulation: It enhances the activity of natural killer cells, which are crucial for the body's defense against infections and tumors .
- Antiviral Properties: Propagermanium has been studied for its ability to reduce hepatitis B virus replication and improve immune responses in infected individuals .
- Antioxidant Effects: The compound may exhibit antioxidant properties by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .
The synthesis of propagermanium typically involves the reaction of germanium compounds with carboxylic acids under controlled conditions. The original synthesis method developed by the Asai Germanium Research Institute utilized specific reagents to form the polymeric structure characteristic of propagermanium . Subsequent methods have aimed at optimizing yield and purity while ensuring safety during synthesis.
Studies have shown that propagermanium can interact with various immune pathways. It enhances the activity of immune cells while modulating inflammatory responses. For example, it has been reported to inhibit pro-inflammatory cytokines such as interleukin-1β and interleukin-6, which are critical mediators in inflammatory processes . These interactions suggest a multifaceted role in both enhancing immunity and reducing inflammation.
Several compounds share structural or functional similarities with propagermanium. Here are some notable examples:
Propagermanium stands out due to its specific polymeric structure and broad spectrum of biological activities, particularly its dual role as an immunomodulator and antioxidant.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
Wikipedia
Tetracarbon_dioxide
Use Classification
General Manufacturing Information
Dates
2: Tsutsumi Y, Tanaka J, Kanamori H, Musashi M, Minami H, Fukushima A, Yamato H, Ehira N, Kawamura T, Obara S, Ogura N, Asaka M, Imamura M, Masauzi N. Effectiveness of propagermanium treatment in multiple myeloma patients. Eur J Haematol. 2004 Dec;73(6):397-401. PubMed PMID: 15522060.
3: Hirayama C, Suzuki H, Ito M, Okumura M, Oda T. Propagermanium: a nonspecific immune modulator for chronic hepatitis B. J Gastroenterol. 2003;38(6):525-32. Review. PubMed PMID: 12825127.
4: Shimokawa H, Eto Y, Miyata K, Morishige K, Kandabashi T, Matsushima K, Takeshita A. Propagermanium suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo. J Cardiovasc Pharmacol. 2003 Mar;41(3):372-80. PubMed PMID: 12605015.
5: Eto Y, Shimokawa H, Tanaka E, Morishige K, Fuchigami M, Ishiwata Y, Matsushima K, Takeshita A. Long-term treatment with propagermanium suppresses atherosclerosis in WHHL rabbits. J Cardiovasc Pharmacol. 2003 Feb;41(2):171-7. PubMed PMID: 12548076.
6: Yamashita T, Kawashima S, Ozaki M, Namiki M, Inoue N, Hirata K, Yokoyama M. Propagermanium reduces atherosclerosis in apolipoprotein E knockout mice via inhibition of macrophage infiltration. Arterioscler Thromb Vasc Biol. 2002 Jun 1;22(6):969-74. PubMed PMID: 12067906.
7: Yokochi S, Hashimoto H, Ishiwata Y, Shimokawa H, Haino M, Terashima Y, Matsushima K. An anti-inflammatory drug, propagermanium, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. J Interferon Cytokine Res. 2001 Jun;21(6):389-98. PubMed PMID: 11440636.
8: Ishiwata Y, Yokochi S, Hashimoto H, Ninomiya F, Suzuki T. Protection against concanavalin A-induced murine liver injury by the organic germanium compound, propagermanium. Scand J Immunol. 1998 Dec;48(6):605-14. PubMed PMID: 9874494.
9: Yokochi S, Ishiwata Y, Hashimoto H, Ninomiya F, Suzuki T. Hepatoprotective effect of propagermanium on Corynebacterium parvum and lipopolysaccharide-induced liver injury in mice. Scand J Immunol. 1998 Aug;48(2):183-91. PubMed PMID: 9716110.
10: Asano K, Yamano M, Haruyama K, Ikawa E, Nakano K, Kurono M, Wada O. Influence of propagermanium (SK-818) on chemically induced renal lesions in rats. J Toxicol Sci. 1994 Oct;19 Suppl 2:131-43. PubMed PMID: 7830283.








